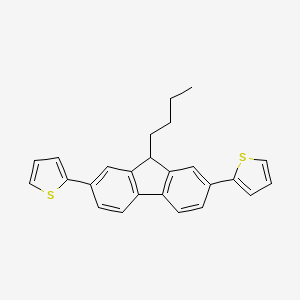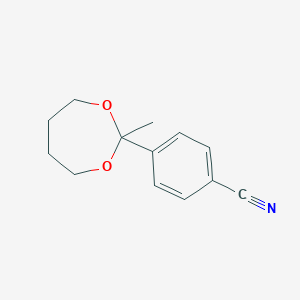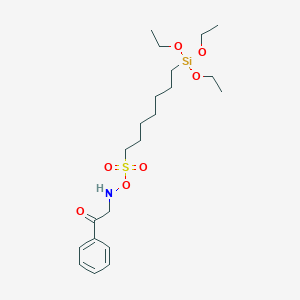![molecular formula C10H11F3N2O2 B14188472 N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide CAS No. 919996-24-0](/img/structure/B14188472.png)
N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycinamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a compound of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]sulfonyl}glycinamide: A similar compound with a sulfonyl group instead of a methyl group.
N2-Methyl-N-[4-(trifluoromethyl)phenyl]glycinamide: Another related compound with a methyl group attached to the glycinamide moiety.
Uniqueness
N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide is unique due to its specific structural features, such as the combination of a trifluoromethyl group and a glycinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919996-24-0 |
|---|---|
Formule moléculaire |
C10H11F3N2O2 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
N-hydroxy-2-[[4-(trifluoromethyl)phenyl]methylamino]acetamide |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-3-1-7(2-4-8)5-14-6-9(16)15-17/h1-4,14,17H,5-6H2,(H,15,16) |
Clé InChI |
GXYSDOITWVILHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC(=O)NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)



![Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-](/img/structure/B14188427.png)
![3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B14188432.png)
![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)


![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)


